molecular formula C6H4BrCl2N B1287617 5-Bromo-2,4-dichloroaniline CAS No. 258344-01-3

5-Bromo-2,4-dichloroaniline

Cat. No. B1287617
CAS RN: 258344-01-3
M. Wt: 240.91 g/mol
InChI Key: XOVRCEWAVBWIGX-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloroaniline is a halogenated aniline derivative that has been explored for its potential in synthesizing various compounds with antimicrobial properties. The presence of bromine and chlorine substituents on the aromatic ring of aniline makes it a versatile intermediate for chemical reactions aimed at producing pharmacologically active molecules or novel materials with specific characteristics.

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature. For instance, the synthesis of new antimicrobials involved the creation of N-derivatives of 2,5-dichloroaniline, including 2,5-dichloro-4-bromo-aniline, which showed strong antibacterial activities against Staphylococcus aureus in vitro . This indicates that this compound and its derivatives can be synthesized and have potential as antimicrobial agents.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using techniques such as X-ray crystallography. For example, a Schiff base derived from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline was synthesized and its structure was determined, revealing a monoclinic space group and specific cell parameters, which suggests that the bromo- and chloro-substituted anilines can form stable crystalline structures .

Chemical Reactions Analysis

The reactivity of compounds similar to this compound has been studied, showing that they can undergo regioselective reactions. For instance, 5-bromo-2,4-dichloro-6-methylpyrimidine reacted with ammonia to form a specific aminopyrimidine as the main product . Additionally, 5-bromopenta-2,4-diynenitrile, a related compound, was shown to react with secondary amines to form stable butadiynamines or enynenitriles, depending on the amine reactant . These studies demonstrate the chemical versatility of bromo- and chloro-substituted anilines in forming a variety of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be inferred from related compounds. For example, the Schiff base mentioned earlier has a specific gravity and crystallographic parameters that contribute to its stability and potential intermolecular interactions . The regioselective reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia also highlights the importance of intramolecular and intermolecular hydrogen bonding in the crystalline network of the resulting compound . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in material science and pharmaceuticals.

Scientific Research Applications

Crystallographic Studies

5-Bromo-2,4-dichloroaniline and related halogeno-aniline derivatives are extensively used in crystallographic studies. These compounds, due to their unique molecular structures, assist in forming infinite chains along short-axis directions via hydrogen bonds, offering insights into molecular interactions and crystal formation (Ferguson et al., 1998).

Antimicrobial Properties

Studies have explored the synthesis of derivatives of this compound for their potential antimicrobial activities. For example, derivatives like 2-hydroxy-5-bromobenzoyl have demonstrated strong antibacterial activities, suggesting their utility in developing new antimicrobial agents (Kimura et al., 1962).

Electrochemical Analysis

The electrochemical oxidation of compounds like this compound is a significant area of research, especially in understanding their behavior in different solutions like acetonitrile. These studies contribute to the knowledge of chemical processes like dimerization and halogenation, which are crucial in various industrial applications (Kádár et al., 2001).

X-Ray Crystallography

X-ray crystallography analysis of reactions involving this compound has provided valuable information about regioselective displacement reactions. This research is vital in the field of organic chemistry for understanding the mechanisms of complex reactions and the formation of new compounds (Doulah et al., 2014).

Toxicological Studies

While not directly focusing on this compound, related haloanilines have been studied for their nephrotoxic effects. Such research helps in assessing the safety and environmental impact of chemicals used in various industries (Hong et al., 2000).

Safety and Hazards

5-Bromo-2,4-dichloroaniline is considered hazardous. It can cause severe skin burns and eye damage . It is also harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring good ventilation .

Future Directions

While specific future directions for 5-Bromo-2,4-dichloroaniline are not mentioned in the search results, it’s clear that this compound, as an intermediate in chemical synthesis, has potential applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs . Its future use will likely depend on the development of new synthetic methods and applications in these fields.

Mechanism of Action

Target of Action

5-Bromo-2,4-dichloroaniline is a derivative of aniline, which is a compound consisting of an aniline ring substituted with two chlorine atoms

Mode of Action

Aniline derivatives generally interact with their targets through electrophilic substitution reactions . The presence of bromine and chlorine atoms on the aniline ring may enhance the reactivity of the compound, potentially leading to changes in the function of its targets.

Biochemical Pathways

It’s known that aniline derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (24091 g/mol ) suggests that it may be absorbed and distributed in the body. The presence of halogen atoms (bromine and chlorine) could influence its metabolism and excretion.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,4-dichloroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the detoxification processes. The interactions between this compound and these biomolecules are typically characterized by binding to active sites, leading to either inhibition or activation of enzymatic activity .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to affect the expression of genes involved in oxidative stress response and inflammation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and alter their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as prolonged oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects. At higher doses, it can exhibit toxic effects, such as liver and kidney damage. Studies have identified threshold effects, where specific dosages lead to significant changes in physiological and biochemical parameters. For instance, high doses of this compound can cause oxidative stress, inflammation, and disruption of metabolic processes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can affect the compound’s bioavailability, toxicity, and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological effects. For example, this compound may accumulate in the liver and kidneys, leading to tissue-specific toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, its presence in the nucleus can influence gene expression and cellular responses to stress .

properties

IUPAC Name

5-bromo-2,4-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVRCEWAVBWIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615860
Record name 5-Bromo-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

258344-01-3
Record name 5-Bromo-2,4-dichloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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